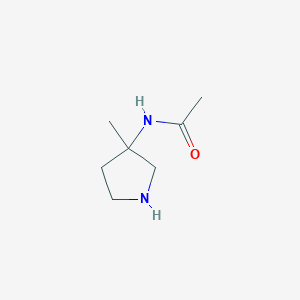
N-(3-methylpyrrolidin-3-yl)acetamide
Descripción general
Descripción
“N-(3-methylpyrrolidin-3-yl)acetamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications . It belongs to the class of organic compounds known as carboximidic acids .
Synthesis Analysis
The synthesis of “N-(3-methylpyrrolidin-3-yl)acetamide” could involve the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular formula of “N-(3-methylpyrrolidin-3-yl)acetamide” is C7H14N2O . The molecular weight is 142.20 . The InChI Key is FHUVQAZMVCLIIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(3-methylpyrrolidin-3-yl)acetamide” is stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Agrochemical Applications
N-(3-methylpyrrolidin-3-yl)acetamide could potentially be used in the agrochemical industry. Trifluoromethylpyridines, which share a similar structure, have been used extensively in agrochemicals . They are used to protect crops from pests . Given the structural similarity, N-(3-methylpyrrolidin-3-yl)acetamide could potentially have similar applications.
Pharmaceutical Applications
N-(3-methylpyrrolidin-3-yl)acetamide could also find use in the pharmaceutical industry. Trifluoromethylpyridines, which are structurally similar, have been used in several pharmaceutical products . They are thought to have unique biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Wound Healing
Research has shown that synthesized 3-cyano-N-pyridinyl acetamide derivatives, which are structurally similar to N-(3-methylpyrrolidin-3-yl)acetamide, have positive effects on the wound healing process . They are thought to promote both the healing process and antioxidant capacity of wound tissue .
Antioxidant Effects
The same research also suggests that 3-cyano-N-pyridinyl acetamide derivatives have antioxidant effects . They are thought to decrease lipid peroxidation and increase antioxidant effects during the wound healing process .
Research and Development
N-(3-methylpyrrolidin-3-yl)acetamide could potentially be used in research and development activities. Trifluoromethylpyridines, which share a similar structure, have been the subject of numerous scientific papers and patents .
Commercial Availability
N-(3-methylpyrrolidin-3-yl)acetamide is commercially available and can be used for research purposes . It can be procured in bulk for custom synthesis, making it a valuable resource for researchers .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-methylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7(2)3-4-8-5-7/h8H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUVQAZMVCLIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyrrolidin-3-yl)acetamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


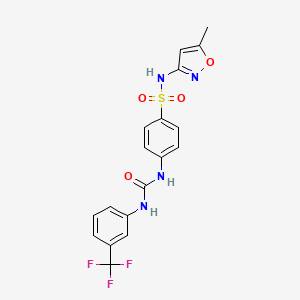
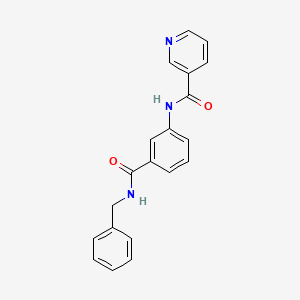
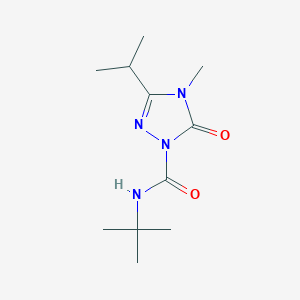
![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)


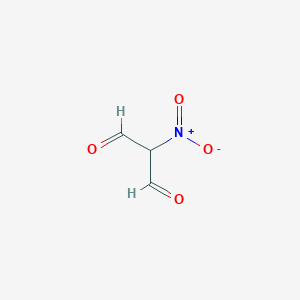



![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
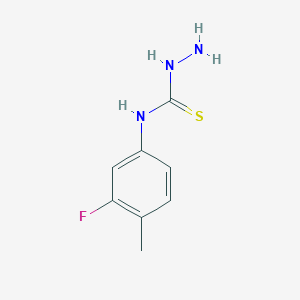
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)